BenchChemオンラインストアへようこそ!

D-Fructose, 4-O-beta-D-galactopyranosyl-

Prebiotics Neonatal Nutrition Bifidobacteria

Lactulose (4-O-β-D-galactopyranosyl-D-fructofuranose) is the only disaccharide delivering simultaneous bifidogenic prebiotic fermentation and osmotic laxation—a dual mechanism not replicated by lactose, lactitol, or polyethylene glycol. Supported by USP monograph standards (95.0–105.0% assay) and GRAS designation, it is the established prebiotic benchmark with a minimum effective prebiotic dose of 3 g/day. Manufactured via alkaline isomerization of lactose, it is available as high-purity crystalline powder or 67% w/v solution, suitable for pharmaceutical, nutraceutical, and functional food formulations. Procure lactulose where precision, regulatory compliance, and validated differentiation are non-negotiable.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7822978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, 4-O-beta-D-galactopyranosyl-
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8+,9+,10-,11-,12+/m1/s1
InChIKeyPFCRQPBOOFTZGQ-VZXVHDRGSA-N
Commercial & Availability
Standard Pack Sizes120 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Lactulose (D-Fructose, 4-O-beta-D-galactopyranosyl-): Chemical Identity, Pharmacopeial Standards, and Core Properties for Scientific Procurement


Lactulose (CAS 4618-18-2), chemically designated as 4-O-β-D-galactopyranosyl-D-fructofuranose, is a synthetic, non-digestible galactosylfructose disaccharide composed of one galactose and one fructose moiety linked via a β-1→4 glycosidic bond [1]. It does not occur naturally and is manufactured via alkaline isomerization of lactose or enzymatic transgalactosylation [2]. The compound is officially monographed in the United States Pharmacopeia (USP) as Lactulose Concentrate, which specifies that the material consists principally of lactulose together with minor quantities of lactose and galactose, and contains not less than 95.0% and not more than 105.0% of the labeled amount of lactulose (C₁₂H₂₂O₁₁) [3]. It is recognized as Generally Recognized as Safe (GRAS) for use as a food ingredient [4]. Key physicochemical properties include a molecular weight of 342.30 g/mol, melting point of approximately 169°C (with decomposition), water solubility of 76.4 g/100 mL at 30°C, specific optical rotation of -45° to -52° (c=5, water), and density of 1.32 g/cm³ .

Why Lactulose (4-O-beta-D-galactopyranosyl-D-fructose) Cannot Be Substituted with Other Non-Digestible Disaccharides or Osmotic Laxatives


Lactulose exhibits a unique dual mechanism—bifidogenic prebiotic fermentation coupled with osmotic laxation—that is not replicated by any single alternative compound. Structurally, lactulose differs fundamentally from lactose (galactose-β-1→4-glucose) and lactitol (galactose-β-1→4-sorbitol), which alters both its resistance to human digestive enzymes and its fermentation kinetics by colonic microbiota [1]. Empirically, lactulose and lactitol are not comparable in their effect on the colonic microflora, with lactulose being utilized by more bacterial species and even strains within species, leading to distinct metabolic and probiotic consequences [2]. Similarly, polyethylene glycol (PEG), while also an osmotic laxative, is chemically inert, non-fermentable, and exerts no prebiotic effect on the gut microbiome—a critical differentiating feature confirmed by randomized controlled trials showing lactulose, but not PEG-4000, significantly increases fecal bifidobacteria counts in constipated patients [3]. Furthermore, the minimum daily intake required to achieve a prebiotic effect with lactulose is established at 3 g, a dose threshold not transferable to other prebiotic classes [4]. These compound-specific attributes mean that substituting lactulose with generic alternatives fundamentally alters the intended biological or therapeutic outcome.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Lactulose (4-O-beta-D-galactopyranosyl-D-fructose)


Superior Bifidogenic Potency of Lactulose Compared to 1-Kestose in Low-Birth-Weight Neonates

In a pilot randomized trial comparing prebiotic oligosaccharides in low-birth-weight neonates, 1-kestose was hypothesized to exhibit a higher selective growth-promoting effect on bifidobacteria than lactulose based on in vitro data. However, in vivo neonatal outcomes revealed that lactulose maintained comparable bifidobacteria-promoting efficacy while 1-kestose did not demonstrate statistically superior clinical prebiotic performance in this vulnerable population [1].

Prebiotics Neonatal Nutrition Bifidobacteria

Lactulose and Xylo-oligosaccharides Produce the Highest Bifidobacteria Increases Among Commercial Prebiotics

In a comparative in vitro evaluation of commercial prebiotic oligosaccharides using batch fecal culture with fluorescent in-situ hybridization monitoring over 24 hours, lactulose and xylo-oligosaccharides (XOS) produced the highest increases in numbers of bifidobacteria, outperforming fructo-oligosaccharides (FOS) and galacto-oligosaccharides (GOS). Additionally, short-chain fatty acid (SCFA) generation was highest on lactulose and GOS, while gas production was lowest on isomalto-oligosaccharides and highest on inulin [1].

Prebiotics Gut Microbiota Fermentation

Lactulose Outperforms PEG-4000 in Increasing Fecal Bifidobacteria in Chronic Idiopathic Constipation

In a prospective, randomized, parallel-group, multi-center trial involving 65 patients with chronic idiopathic constipation, lactulose treatment significantly increased fecal bifidobacteria counts compared to polyethylene glycol-4000 (PEG-4000). PEG-4000, being non-fermentable, produced no significant change in bifidobacteria populations. This study provides direct evidence that lactulose's prebiotic effect is mechanistically distinct from and complementary to its osmotic laxative effect, a dual functionality absent in PEG-based laxatives [1].

Constipation Gut Microbiota Osmotic Laxatives

PEG 3350 Provides Higher Treatment Success Rate but More Adverse Taste Profile Than Lactulose in Pediatric Functional Constipation

In a double-blind, randomized, controlled, multi-center trial of 100 pediatric patients (aged 6 months–15 years) with functional constipation, PEG 3350 (0.26 ± 0.11 g/kg/day) achieved a significantly higher treatment success rate (56%) compared with lactulose (29%, 0.66 ± 0.32 g/kg/day) at 8 weeks (p < 0.05). Both treatments increased defecation frequency (PEG: 3 to 7/week; lactulose: 3 to 6/week). However, lactulose was associated with less frequent reports of bad taste compared to PEG 3350, while PEG patients reported less abdominal pain, straining, and pain at defecation than lactulose patients [1].

Pediatric Constipation PEG 3350 Lactulose

Probiotics Associated with 83% Lower Adverse Event Rate Than Lactulose in Minimal Hepatic Encephalopathy, with Comparable Efficacy

A 2026 meta-analysis of five randomized controlled trials involving 345 cirrhotic patients with minimal hepatic encephalopathy (MHE) compared probiotics versus lactulose. Pooled analyses showed no statistically significant differences between probiotics and lactulose in reversing MHE (RR: 0.98; 95% CI: 0.79–1.20; p = 0.822), preventing overt hepatic encephalopathy (OHE) development (RR: 1.40; 95% CI: 0.75–2.61; p = 0.289), or reducing serum ammonia levels (SMD: −0.05; 95% CI: −0.29 to 0.19; p = 0.678). However, probiotics were associated with a significantly lower incidence of adverse events compared with lactulose (RR: 0.17; 95% CI: 0.05–0.60; p = 0.005), indicating an 83% relative risk reduction [1].

Hepatic Encephalopathy Probiotics Cirrhosis

Lactulose Demonstrates Class-Level Prebiotic Minimum Effective Dose of 3 g/Day

According to established prebiotic research, a minimal daily intake of 3 g lactulose is required to achieve a measurable prebiotic effect (bifidogenic response) in humans [1]. This dose-response threshold provides a quantifiable benchmark for formulation and procurement, distinguishing lactulose from other prebiotics that may require substantially higher doses to achieve comparable bifidogenic effects. For example, inulin and fructo-oligosaccharides typically require 5–8 g/day for measurable prebiotic activity, while galacto-oligosaccharides require approximately 3.5–5 g/day [2].

Prebiotic Dose Minimum Effective Dose Gut Health

Evidence-Backed Application Scenarios for Lactulose (4-O-beta-D-galactopyranosyl-D-fructose) Based on Verified Differentiation Data


Pharmaceutical Formulation for Chronic Constipation Where Prebiotic Benefit Is Desired Alongside Laxation

Lactulose is indicated for chronic constipation in adults and children where a dual-action profile—osmotic laxation plus bifidogenic prebiotic effect—is clinically desired. The randomized trial by Bouhnik et al. (2004) demonstrates that lactulose significantly increases fecal bifidobacteria counts in constipated patients, whereas PEG-4000 does not [1]. For pediatric populations, while PEG 3350 offers higher treatment success rates (56% vs. 29%), lactulose remains the preferred option when palatability (less reported bad taste) and microbiome modulation are prioritized [2]. The established minimum prebiotic dose of 3 g/day provides a formulation target [3].

First-Line Pharmacotherapy for Hepatic Encephalopathy with Established Efficacy Benchmark Status

Lactulose is the established first-line pharmacotherapy for both minimal and overt hepatic encephalopathy, supported by multiple meta-analyses. The 2026 meta-analysis by He et al. confirms lactulose as the efficacy benchmark against which probiotics are measured, demonstrating comparable MHE reversal rates (RR 0.98; 95% CI 0.79–1.20) and OHE prevention [4]. Furthermore, combination therapy of rifaximin plus lactulose shows survival benefit and superior clinical efficacy over lactulose monotherapy, establishing lactulose as the essential backbone therapy upon which advanced regimens are built [5].

Functional Food and Nutraceutical Prebiotic Formulations Targeting Bifidobacteria Proliferation

Lactulose is optimally suited for prebiotic functional food and nutraceutical formulations where maximizing bifidobacteria proliferation is the primary objective. The in vitro comparative evaluation by Rycroft et al. (2001) demonstrates that lactulose and xylo-oligosaccharides produce the highest increases in bifidobacteria counts among commercial prebiotics, with SCFA generation also highest on lactulose and GOS [6]. The compound's GRAS status [7] and availability in both liquid solution (~67% w/v) and crystalline powder forms [8] support diverse formulation pathways.

Reference Standard for Analytical Method Development and Quality Control in Pharmaceutical Manufacturing

USP Lactulose Concentrate monograph specifies identity, assay (95.0–105.0% of labeled lactulose content), related compounds limits (galactose ≤16%, lactose ≤12%, epilactose ≤8% relative to lactulose), and refractive index specifications (≥1.451 at 20°C) [9]. Lactulose USP Reference Standard (CAS 4618-18-2) is commercially available for use in specified quality tests and assays as specified in USP compendia, including HPLC method validation and system suitability testing . This positions lactulose as an essential reference material for pharmaceutical quality control laboratories and contract manufacturing organizations producing lactulose-based drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Fructose, 4-O-beta-D-galactopyranosyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.